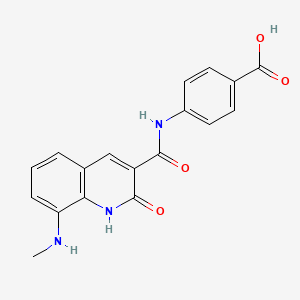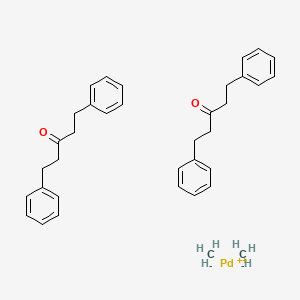![molecular formula C12H16ClNO4S B12393503 N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)
N-[(3-Chlorophenyl)sulfonyl]-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Chlorophenyl)sulfonyl]-L-leucine is an organic compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol . It appears as a white to light yellow solid and is known for its chemical reactivity, particularly in the synthesis of compounds containing chlorophenylsulfonyl groups .
Métodos De Preparación
The preparation of N-[(3-Chlorophenyl)sulfonyl]-L-leucine typically involves a series of organic synthesis steps, including chemical reactions, purification, and crystallization . The synthetic route may vary depending on the research objectives, but it generally requires the expertise of professionals in the field of synthetic chemistry .
Análisis De Reacciones Químicas
N-[(3-Chlorophenyl)sulfonyl]-L-leucine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(3-Chlorophenyl)sulfonyl]-L-leucine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of N-[(3-Chlorophenyl)sulfonyl]-L-leucine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various chemical reactions, which can influence the compound’s biological activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparación Con Compuestos Similares
N-[(3-Chlorophenyl)sulfonyl]-L-leucine can be compared with other similar compounds, such as:
N-[(3-Chlorophenyl)sulfonyl]-L-alanine: Similar in structure but with a different amino acid backbone.
N-[(3-Chlorophenyl)sulfonyl]-L-valine: Another related compound with a different side chain.
N-[(3-Chlorophenyl)sulfonyl]-L-isoleucine: Similar but with a different arrangement of the side chain.
These compounds share the chlorophenylsulfonyl group but differ in their amino acid components, leading to variations in their chemical and biological properties. This compound is unique due to its specific leucine backbone, which may confer distinct reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H16ClNO4S |
|---|---|
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
(2S)-2-[(3-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Clave InChI |
KJQWUNLTCVDQQZ-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
SMILES canónico |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393470.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)


